molecular formula C15H23N5O2 B2692270 (4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034581-75-2

(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2692270
CAS RN: 2034581-75-2
M. Wt: 305.382
InChI Key: DSERQNZFCZZSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Analgesic Action

The molecular and crystal structures of derivatives related to "(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" have been characterized, revealing insights into their analgesic action. Studies have shown that the molecular packing and interactions within these structures correlate with their analgesic properties. Computational investigations have been utilized to correlate geometrical and electronic parameters with analgesic action, indicating the importance of charge distribution on the piperazine N atoms and the conformation of the side chain for their therapeutic effects (Karczmarzyk & Malinka, 2008).

Pharmacological Evaluation as TRPV4 Antagonists

A novel series of derivatives, including compounds structurally similar to "this compound," have been identified as selective TRPV4 channel antagonists. These compounds have shown analgesic effects in various animal models, highlighting their potential for treating pain. The design, synthesis, and structure-activity relationship analysis of these derivatives offer valuable insights into developing new therapeutic agents (Tsuno et al., 2017).

Synthesis of Water-Soluble Compounds

Research into synthesizing water-soluble fulleropyrrolidines bearing biologically active arylpiperazines, related to the chemical structure , has been conducted to improve solubility and potentially increase bioavailability. These studies have led to the creation of compounds with moderate in vitro biological activity, underscoring the importance of solubility in drug development (Illescas et al., 2003).

Development of Novel Organic Compounds

The exploration of novel synthetic routes and the development of new organic compounds with potential therapeutic applications are significant areas of research. For example, studies involving the synthesis of complex heterocycles containing both piperidine and pyridine rings have been reported. These efforts aim to overcome challenges in synthesis and improve the efficiency of producing compounds with potential pharmaceutical applications (Zhang et al., 2020).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-12-3-4-14(17-16-12)22-13-5-6-20(11-13)15(21)19-9-7-18(2)8-10-19/h3-4,13H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSERQNZFCZZSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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